2-(4-Propoxyphenyl)propan-2-amine
Overview
Description
Scientific Research Applications
Environmental Remediation
Chitosan-Based Sorbents for Metal Ion Removal : Chitosan, a biopolymer with primary amino groups, demonstrates significant potential for environmental remediation, particularly in the adsorption of metal ions from aqueous solutions. This process is facilitated by the chelation of metal ions on amine groups of chitosan in near-neutral solutions. The presence of amine groups in 2-(4-Propoxyphenyl)propan-2-amine suggests that derivatives or related compounds might similarly be used for decontaminating effluents or recovering valuable metals (Guibal, 2004).
Materials Science
Epoxy Curing Mechanisms : The curing process of epoxy resins can involve reactions with amines, such as diethanolamine, which suggests the potential for 2-(4-Propoxyphenyl)propan-2-amine to participate in or influence the curing processes of polymers. Understanding these mechanisms is crucial for the development of materials with specific properties, such as thermal stability, mechanical strength, and chemical resistance (McCoy et al., 2016).
Chemical Synthesis
Reductive Amination Processes : Reductive amination is a fundamental method in organic synthesis for constructing amine linkages. Studies on transition-metal-catalyzed reductive amination employing hydrogen highlight the importance of such reactions in the efficient production of primary, secondary, and tertiary amines. The research indicates that compounds like 2-(4-Propoxyphenyl)propan-2-amine could be synthesized or modified through reductive amination techniques, leveraging catalysts for improved selectivity and yield (Irrgang & Kempe, 2020).
Mechanism of Action
Safety and Hazards
This compound is considered dangerous, with hazard statements including H227, H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-propoxyphenyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-9-14-11-7-5-10(6-8-11)12(2,3)13/h5-8H,4,9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPYAOOHLUQVQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(C)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propoxyphenyl)propan-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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